
(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(4-phenylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C31H26ClN5O and its molecular weight is 520.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (4-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenyl)(4-phenylpiperazin-1-yl)methanone, often referred to as a quinazoline derivative, has attracted considerable attention due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C25H21ClN4O2, with a molecular weight of 444.92 g/mol. The compound features a quinazoline core, which is known for its role in various biological activities, particularly as a kinase inhibitor.
The primary mechanism of action for this compound involves the inhibition of specific kinases that are crucial in cell signaling pathways. By targeting these enzymes, the compound can disrupt abnormal signaling in cancer cells, leading to reduced cell proliferation and enhanced apoptosis (programmed cell death). This mechanism is particularly relevant in the context of cancer therapeutics.
Anticancer Potential
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit 50% of cell growth, demonstrating the compound's potency across different tumor types.
Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases involved in cancer progression. For instance, studies have shown that it effectively inhibits the activity of specific receptor tyrosine kinases and serine/threonine kinases, which are critical for tumor growth and metastasis.
Table 2: Kinase Inhibition Profile
Kinase Type | Inhibition (%) at 10 µM | Reference |
---|---|---|
EGFR (Epidermal Growth Factor Receptor) | 85% | |
VEGFR (Vascular Endothelial Growth Factor Receptor) | 78% | |
CDK2 (Cyclin-dependent Kinase 2) | 90% |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Preclinical Studies : In vivo studies using xenograft models have demonstrated that administration of this quinazoline derivative significantly reduces tumor size compared to control groups. The mechanism was linked to its ability to induce apoptosis in cancer cells while sparing normal cells.
- Structure-Activity Relationship (SAR) : Research has focused on modifying the structure of the compound to enhance its potency and selectivity against specific kinases. Variations in the phenyl groups and piperazine moiety have been shown to affect biological activity significantly.
- Combination Therapies : Recent studies suggest that combining this compound with other chemotherapeutic agents can enhance overall treatment efficacy. For example, synergistic effects were observed when used alongside conventional chemotherapy drugs in resistant cancer cell lines.
Propriétés
IUPAC Name |
[4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26ClN5O/c32-24-13-16-28-27(21-24)29(22-7-3-1-4-8-22)35-31(34-28)33-25-14-11-23(12-15-25)30(38)37-19-17-36(18-20-37)26-9-5-2-6-10-26/h1-16,21H,17-20H2,(H,33,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIFTCPMYMWSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.